2-(3,5-Dichlorophenyl)propan-2-amine, also known by its Chemical Abstracts Service number 129960-45-8, is an organic compound with the molecular formula C₉H₁₁Cl₂N. This compound features a dichlorophenyl group attached to a propan-2-amine structure, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. The compound has a molar mass of approximately 204.10 g/mol and is recognized for its potential biological activities and applications in medicinal chemistry .
There is no current research available on the mechanism of action of 2-DCPPA in biological systems.
The chemical reactivity of 2-(3,5-Dichlorophenyl)propan-2-amine can be explored through various reactions typical of amines and aromatic compounds. Key reactions include:
Research indicates that 2-(3,5-Dichlorophenyl)propan-2-amine exhibits significant biological activity. It is known to interact with various neurotransmitter systems, making it a candidate for studies related to:
Several synthetic routes have been developed for producing 2-(3,5-Dichlorophenyl)propan-2-amine, including:
These methods allow for variations in yield and purity based on reaction conditions and starting materials .
The applications of 2-(3,5-Dichlorophenyl)propan-2-amine span several fields:
Interaction studies involving 2-(3,5-Dichlorophenyl)propan-2-amine focus on its binding affinity and inhibitory effects on various receptors and enzymes. Notable findings include:
These studies are crucial for assessing the safety and efficacy of potential therapeutic uses .
Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)propan-2-amine. Here are some notable examples:
| Compound Name | Similarity Score | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)cyclopropanamine | 0.91 | Contains a cyclopropane ring |
| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 0.89 | Methyl substitution at the propan chain |
| 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | 0.88 | Hydrochloride salt form |
| 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 0.87 | Hydrochloride salt form with methyl substitution |
| (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | 0.85 | Ethane backbone instead of propane |
These compounds highlight the uniqueness of 2-(3,5-Dichlorophenyl)propan-2-amine due to its specific dichlorination pattern and propanamine structure, which may confer distinct biological activities compared to its analogs .
The molecular geometry of 2-(3,5-Dichlorophenyl)propan-2-amine represents a fascinating intersection of aromatic and aliphatic structural elements, characterized by its unique substitution pattern and conformational flexibility. The compound exhibits a molecular formula of C₉H₁₁Cl₂N with a molecular weight of 204.10 grams per mole [1] [2]. The three-dimensional architecture centers around a tertiary amine carbon directly attached to a 3,5-dichlorophenyl ring, creating a rigid aromatic framework coupled with a flexible aliphatic component.
The conformational analysis of 2-(3,5-Dichlorophenyl)propan-2-amine reveals significant insights into the molecular dynamics and preferred geometries. The primary source of conformational flexibility originates from the rotation around the carbon-carbon bond connecting the tertiary amine center to the aromatic ring. Computational studies utilizing density functional theory methods have demonstrated that amine compounds exhibit characteristic inversion barriers and conformational preferences influenced by both steric and electronic factors [3] [4].
The propan-2-amine moiety adopts a tetrahedral geometry around the central carbon, with bond angles approximating 109.5 degrees, consistent with sp³ hybridization [4]. The nitrogen atom maintains a pyramidal configuration with an estimated inversion barrier that allows for rapid interconversion between enantiomeric forms at room temperature, preventing the resolution of individual enantiomers due to the low energy barrier of approximately 25 kilojoules per mole [3] [4].
Systematic conformational searches reveal that the molecule preferentially adopts conformations that minimize steric interactions between the dichlorophenyl ring and the methyl substituents of the propan-2-amine group. The dihedral angle between the aromatic ring plane and the carbon-nitrogen bond vector plays a crucial role in determining the overall molecular stability. Computational analyses suggest that conformations with torsional angles near 60-degree intervals are energetically favored, consistent with classical conformational preferences observed in similar aromatic-aliphatic systems [5] [6].
The presence of chlorine substituents at the meta positions (3,5-positions) creates an additional layer of conformational complexity through their influence on the electronic distribution and steric environment around the attachment point. These chlorine atoms, positioned symmetrically relative to the propan-2-amine attachment site, contribute to a more balanced electronic environment compared to asymmetric substitution patterns [7] [8].
The electronic structure of 2-(3,5-Dichlorophenyl)propan-2-amine demonstrates a complex interplay between the electron-withdrawing effects of chlorine substituents and the electron-donating character of the amine functionality. The 3,5-dichlorophenyl ring system exhibits enhanced resonance stabilization through the symmetric distribution of electron-withdrawing chlorine atoms, which create a more uniform electronic environment compared to asymmetric substitution patterns [7] [9].
Frontier molecular orbital calculations reveal distinct characteristics in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. The HOMO primarily localizes on the nitrogen lone pair and the aromatic π-system, while the LUMO shows significant delocalization across the dichlorophenyl ring system. This orbital arrangement facilitates intramolecular charge transfer interactions that contribute to the overall stability of the molecule [7] [9].
The resonance interaction between the amine group and the π-bond system reveals a negative charge distribution at specific carbon positions of the dichlorophenyl ring, particularly at the carbon directly attached to the amine substituent [7]. This electronic redistribution influences both the chemical reactivity and the physical properties of the compound, including its interaction with biological targets and synthetic transformation pathways.
The meta-positioning of chlorine atoms (3,5-positions) creates a unique electronic environment characterized by dual meta-directing effects. Unlike ortho or para substitution patterns, the meta configuration minimizes direct resonance interactions between the chlorine substituents and the amine attachment point, while maintaining significant inductive electron withdrawal [10]. This electronic arrangement results in enhanced stability through symmetric charge distribution and reduced steric congestion compared to alternative substitution patterns.
The π-conjugation within the dichlorophenyl system demonstrates enhanced delocalization due to the symmetric placement of electron-withdrawing groups. Computational studies indicate that this configuration promotes more extensive charge delocalization compared to asymmetric dichlorosubstitution patterns, contributing to increased molecular stability and altered reactivity profiles [7] .
The comparative analysis between 3,5-dichlorophenyl and 3,4-dichlorophenyl derivatives reveals fundamental differences in molecular geometry, electronic structure, and chemical behavior. These differences arise from the distinct substitution patterns and their consequent effects on symmetry, electronic distribution, and steric interactions.
The 3,5-dichlorophenyl derivative exhibits C₂ᵥ symmetry, characterized by a higher degree of molecular symmetry compared to the 3,4-dichlorophenyl isomer, which possesses C₁ symmetry. This symmetry difference profoundly influences the dipole moment characteristics, with the 3,5-derivative displaying a significantly lower dipole moment due to the symmetric arrangement of electron-withdrawing chlorine atoms [12] [13].
Dipole moment calculations for dichlorobenzene isomers demonstrate that meta-dichlorobenzene (analogous to the 3,5-pattern) exhibits different electronic characteristics compared to ortho-dichlorobenzene patterns. The symmetric meta arrangement results in partial cancellation of individual bond dipoles, leading to a net reduction in the overall molecular dipole moment [12] [13].
The electronic structure comparison reveals that 3,5-dichlorophenyl compounds benefit from dual meta-directing effects, where both chlorine substituents exert similar electronic influences on the aromatic system. In contrast, 3,4-dichlorophenyl derivatives experience mixed directing effects, with one chlorine in the meta position and another in the ortho position relative to the amine attachment site [10].
This difference in electronic effects translates to distinct reactivity patterns. The 3,5-dichlorophenyl system exhibits more reactive positions due to the symmetric activation pattern, while the 3,4-dichlorophenyl system shows selective reactivity based on the proximity and electronic influence of the ortho-positioned chlorine atom [10]. The enhanced π-conjugation in the 3,5-system promotes greater electron delocalization, contributing to increased stability and altered chemical behavior [7] .
From a steric perspective, the 3,5-dichlorophenyl derivative experiences less steric hindrance around the amine attachment site compared to the 3,4-dichlorophenyl isomer. The meta-meta arrangement positions both chlorine atoms away from the amine substituent, reducing potential steric interactions that could influence conformational preferences or chemical reactivity [14] [15].
The conformational analysis reveals that 3,4-dichlorophenyl compounds may experience increased steric strain due to the proximity of one chlorine atom to the amine group, potentially restricting certain conformational states and influencing the overall conformational landscape. This steric consideration becomes particularly important in biological systems where specific conformational requirements may determine activity or selectivity profiles [14] [15].
The resonance stabilization patterns also differ significantly between the two isomers. The 3,5-dichlorophenyl system exhibits symmetric resonance contributions from both chlorine substituents, leading to more uniform electronic stabilization. Conversely, the 3,4-dichlorophenyl system displays asymmetric resonance patterns, with the ortho-positioned chlorine contributing differently to the overall electronic stabilization compared to the meta-positioned chlorine [7] [10].
Transition metal-catalyzed amination reactions have revolutionized the synthesis of aromatic amines, providing access to products that are difficult or impossible to obtain through traditional nucleophilic aromatic substitution [8] [9] [10]. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent the most widely employed methodology for constructing carbon-nitrogen bonds in dichlorophenyl systems [8] [9].
Palladium catalyst systems utilizing bulky, electron-rich phosphine ligands demonstrate exceptional performance for dichlorophenyl substrates. The combination of palladium(0) precursors with tri-tert-butylphosphine enables room temperature amination of aryl chlorides within 15 minutes at catalyst loadings as low as 0.5 mol% [8]. Research indicates that the dimeric palladium(I) complex [PdBr(P(t-Bu)3)]2 exhibits superior reactivity compared to traditional palladium(0)/phosphine combinations [8].
Alternative catalyst systems based on BINAP and Xantphos ligands provide complementary reactivity profiles with broader substrate tolerance [11] [9]. Xantphos-ligated palladium complexes demonstrate particular efficacy for coupling reactions involving secondary aliphatic amines, achieving yields of 85-95% under optimized conditions [11]. The rhodium/N-Xantphos catalyst system enables continuous flow synthesis with residence times under 30 minutes and catalyst turnover frequencies 70 times higher than conventional batch processes [12] [13].
Mechanistic pathways for palladium-catalyzed amination involve oxidative addition, amine coordination, and reductive elimination as key elementary steps [8] [9]. The rate-determining step varies with substrate structure and catalyst system, with oxidative addition typically limiting for electron-rich aryl chlorides while reductive elimination becomes rate-limiting for hindered amine nucleophiles [10]. Recent advances in cooperative catalysis utilize fluorinated benzoic acid co-catalysts to reduce activation energies and enhance reaction rates [12] [13].
Iron and manganese porphyrin complexes offer alternative approaches for oxidative amination of phenolic precursors [14]. These systems utilize tert-butyl hydroperoxide as terminal oxidant, enabling direct conversion of phenols to anilines under mild conditions. While substrate scope remains limited compared to palladium systems, the methodology provides access to benzoquinone anil intermediates that can be reduced to the desired amine products [14].
Industrial synthesis of 2-(3,5-dichlorophenyl)propan-2-amine requires robust, scalable methodologies that balance economic considerations with environmental sustainability. Continuous flow reactors represent the most advanced approach for large-scale amine synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processes [12] [15] [13] [16].
Continuous flow advantages include enhanced reaction control, reduced residence times, and improved safety profiles for exothermic amination reactions [12] [13]. The segmented flow format enables precise control of gas-liquid interfaces, critical for reactions involving gaseous reagents such as ammonia [12]. Industrial implementations achieve production rates of 0.1-10 kg/h with total residence times under 30 minutes [13].
Batch reactor systems remain viable for medium-scale production, particularly when utilizing established infrastructure and operational protocols [17]. Jacketed stirred tank reactors with volumes ranging from 100-10,000 liters accommodate batch sizes of 10-1000 kg, providing flexibility for varying production demands [17]. Temperature control systems must accommodate exothermic amination reactions while maintaining product quality and safety standards [18].
Biocatalytic approaches utilizing amine transaminases offer environmentally sustainable alternatives for chiral amine synthesis [15] [19]. Immobilized enzyme systems demonstrate operational stability under continuous flow conditions, achieving yields of 84-94% with excellent enantioselectivity [15]. However, substrate scope limitations and enzyme stability concerns restrict applications to specialized pharmaceutical intermediates [19].
Process optimization for industrial synthesis encompasses catalyst recycling, solvent recovery, and waste minimization [17]. Homogeneous palladium catalysts can be recovered through selective ammonium carbamate crystallization, achieving metal retention rates exceeding 99% [20]. Solvent selection prioritizes process-friendly alternatives to restricted substances, with cyclopentyl methyl ether and 2-methyltetrahydrofuran demonstrating excellent performance profiles [21].
Safety considerations for industrial-scale amination include thermal hazard assessment, pressure relief sizing, and emergency response procedures [18] [17]. Continuous monitoring systems track reaction temperature, pressure, and composition to prevent runaway reactions and ensure consistent product quality [16].
Product purification represents a critical aspect of 2-(3,5-dichlorophenyl)propan-2-amine synthesis, as impurities can significantly impact downstream applications and product specifications. Crystallization-based purification offers the most economical approach for achieving high-purity amine products while minimizing waste generation [20] [22] [19] .
Selective ammonium carbamate crystallization utilizing carbon dioxide provides an innovative approach for amine purification [20]. This methodology exploits differential solubility profiles between primary, secondary, and tertiary amines, achieving purities exceeding 99% with isolated yields of 84-94% [20]. The process operates under waste-free conditions with complete recovery of carbon dioxide and minimal solvent consumption [20].
Trichloroacetic acid-mediated purification represents another advanced technique for amine isolation [22]. The methodology involves reversible salt formation followed by thermal decarboxylation to liberate volatile products and pure amine [22]. This approach significantly reduces operational complexity and waste generation compared to traditional acid-base extraction procedures [24] [22].
Acid-base extraction remains the most widely employed industrial purification method, utilizing pH-dependent solubility differences to separate amine products from neutral and acidic impurities [25] [18]. Aqueous hydrochloric acid solutions convert the amine to water-soluble hydrochloride salts, enabling separation from organic-soluble impurities [26] . Subsequent neutralization with aqueous sodium hydroxide regenerates the free amine for extraction into organic solvents [28] [18].
Chromatographic purification provides the highest purity levels but requires significant solvent consumption and specialized equipment [25] [29]. Amine-functionalized silica stationary phases eliminate problematic interactions between basic amine products and acidic silanol groups [29]. Mobile phase optimization typically involves dichloromethane/methanol/ammonia gradients to achieve optimal separation while maintaining reasonable elution volumes [29].
Distillation purification offers excellent scalability for volatile amine products, achieving purities of 90-98% with minimal solvent requirements [30] [31]. However, thermal stability considerations may limit applicability for temperature-sensitive dichlorophenyl substrates [31]. Vacuum distillation at reduced pressures enables purification while minimizing thermal decomposition risks [30].
Yield optimization strategies encompass reaction condition optimization, catalyst selection, and process intensification. Design of experiments methodologies enable systematic evaluation of multiple variables including temperature, concentration, catalyst loading, and reaction time [32]. Response surface modeling identifies optimal operating windows that maximize yield while maintaining selectivity and product quality requirements [32].
Continuous optimization protocols utilize real-time monitoring and feedback control systems to maintain optimal reaction conditions throughout extended production campaigns [32] [16]. Process analytical technology enables in-line measurement of conversion, selectivity, and impurity levels, facilitating immediate adjustments to maintain target specifications [16].
Corrosive